
6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯
描述
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known as Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a useful research compound. Its molecular formula is C12H9F2NO3 and its molecular weight is 253.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成技术和化学反应:
- 程德军(2004 年)描述了一种制备 6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯变体的实用且易于工业化的方法 (程,2004).
- O. Chupakhin 等人(1992 年)探索了 N-氨基喹诺酮与酮的反应,导致合成了 6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯的衍生物 (Chupakhin 等人,1992).
- Matsuoka 等人(1997 年)开发了一种 6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯关键中间体的实用合成方法,为合成 2-硫代喹啉骨架提供了新途径 (Matsuoka 等人,1997).
抗菌活性和药物应用:
- H. Koga 等人(1980 年)发现 6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯的衍生物表现出显着的抗菌活性,对各种细菌的活性高于氧氟沙星 (Koga 等人,1980).
- J. Sheu 等人(1998 年)合成了表现出良好抗菌活性的衍生物,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA) (Sheu 等人,1998).
- A. Hashimoto 等人(2007 年)报道了广谱抗菌剂的合成,突出了其对耐药菌的有效性 (Hashimoto 等人,2007).
其他应用:
- Y. Goueffon 等人(1981 年)描述了由于其广泛的抗菌活性而使用衍生物治疗全身感染的情况 (Goueffon 等人,1981).
作用机制
Target of Action
It is known that quinolone compounds, which this compound is a derivative of, often target bacterial dna gyrase and topoisomerase iv .
Mode of Action
Quinolones typically work by inhibiting the aforementioned enzymes, preventing DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
Quinolones generally interfere with the dna replication process in bacteria, disrupting their life cycle .
Result of Action
As a quinolone derivative, it is likely to cause bacterial cell death by inhibiting dna replication .
生化分析
Biochemical Properties
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial enzymes. This compound interacts with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate disrupts their function, leading to the accumulation of DNA damage and ultimately bacterial cell death . This interaction highlights its potential as an antibacterial agent.
Cellular Effects
The effects of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate on various cell types are profound. In bacterial cells, it induces cell death by interfering with DNA replication processes. In eukaryotic cells, while its primary target remains bacterial enzymes, it can also influence cell signaling pathways and gene expression indirectly. For instance, the presence of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can lead to stress responses in cells, altering cellular metabolism and potentially triggering apoptosis in certain contexts .
Molecular Mechanism
At the molecular level, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects through specific binding interactions with bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of DNA, a critical process for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the relaxation of supercoiled DNA, thereby halting DNA synthesis and leading to cell death . This mechanism underscores its potential utility in developing antibacterial therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure to light and heat. Degradation products may form over time, which could alter its biological activity. Long-term studies have shown that continuous exposure to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can lead to adaptive responses in bacterial populations, potentially resulting in resistance .
Dosage Effects in Animal Models
In animal models, the effects of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate vary with dosage. At therapeutic doses, it effectively inhibits bacterial growth without significant toxicity to the host organism. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to off-target interactions and the accumulation of the compound in tissues . Understanding the dosage thresholds is crucial for its safe application in therapeutic contexts.
Metabolic Pathways
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is metabolized primarily in the liver. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. Enzymes such as cytochrome P450 play a significant role in its metabolism. The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of other metabolites in the body . This interaction is important for predicting potential drug-drug interactions and optimizing therapeutic regimens.
Transport and Distribution
Within cells and tissues, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is transported via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its distribution and accumulation in specific tissues. The compound’s lipophilicity allows it to cross cell membranes easily, leading to its widespread distribution . Understanding these transport mechanisms is essential for predicting its pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate localizes primarily in the cytoplasm and nucleus of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications. In bacterial cells, it accumulates at sites of DNA replication, where it exerts its inhibitory effects on DNA gyrase and topoisomerase IV . This localization is critical for its function as an antibacterial agent and provides insights into its mechanism of action.
属性
IUPAC Name |
ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQWGRDZOWBHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate synthesized according to the research?
A1: The research describes the synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through a desamination reaction. Treating ethyl 1-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with α-dicarbonyl compounds like glyoxal, glyoxylic acid, or ethyl pyruvate leads to the formation of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate []. This suggests that the α-dicarbonyl compounds play a crucial role in removing the amino group from the starting material, leading to the desired product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)

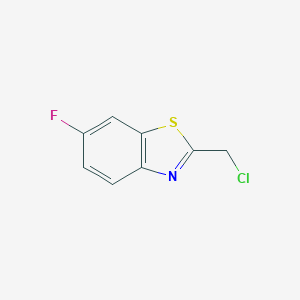

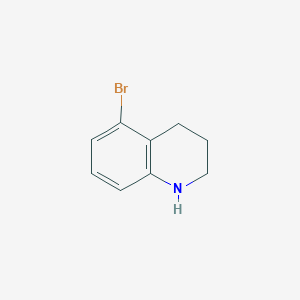

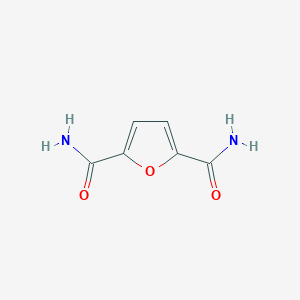
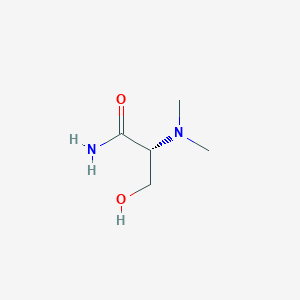
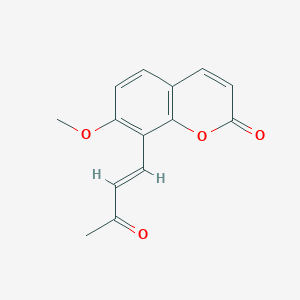
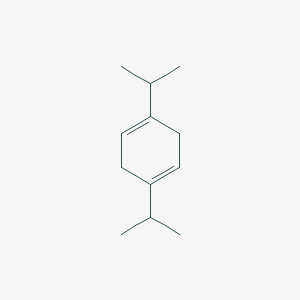
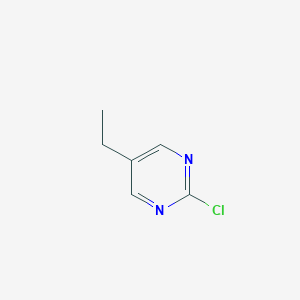

![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

